Mono(2-carboxyethyl) Phthalate-d4
CAS No.:
Cat. No.: VC17998716
Molecular Formula: C11H10O6
Molecular Weight: 242.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H10O6 |
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Molecular Weight | 242.22 g/mol |
IUPAC Name | 2-(2-carboxyethoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |
Standard InChI | InChI=1S/C11H10O6/c12-9(13)5-6-17-11(16)8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)/i1D,2D,3D,4D |
Standard InChI Key | OSXPVFSMSBQPBU-RHQRLBAQSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCC(=O)O)[2H])[2H] |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)C(=O)OCCC(=O)O |
Introduction
Mono(2-carboxyethyl) Phthalate-d4 is a deuterated derivative of Mono(2-carboxyethyl) Phthalate, a compound belonging to the phthalate family. Phthalates are esters of phthalic acid and are commonly used as plasticizers in various products. The deuterated form, Mono(2-carboxyethyl) Phthalate-d4, is specifically designed for scientific research, particularly in analytical chemistry and biological studies, due to its unique isotopic labeling that enhances the precision of measurements and the tracking of chemical pathways .
Synthesis and Production
The synthesis of Mono(2-carboxyethyl) Phthalate-d4 involves several steps of organic synthesis, including deuterium exchange reactions. The primary synthetic route includes optimizing reaction conditions to achieve high yield and purity. Industrial production methods may also include purification steps such as distillation and recrystallization.
Applications in Research
Mono(2-carboxyethyl) Phthalate-d4 is primarily used in scientific research for its ability to enhance the precision of analytical measurements. Its applications include:
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Analytical Chemistry: It serves as a reference compound or internal standard in various analytical techniques, such as mass spectrometry and chromatography, due to its stable isotopic labeling.
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Biological Studies: It is used to study the metabolism and biological effects of phthalates, which are known endocrine disruptors. These studies help understand how phthalates interact with hormone receptors and pathways, potentially affecting hormone synthesis, transport, and metabolism.
Mechanism of Action
The mechanism of action of Mono(2-carboxyethyl) Phthalate-d4, similar to other phthalates, involves its role as an endocrine disruptor. It interacts with hormone receptors and pathways, which can lead to various biological effects. These interactions make it significant in studies related to human health and environmental impact.
Table 2: Applications of Mono(2-carboxyethyl) Phthalate-d4
Application | Description |
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Analytical Chemistry | Used as a reference compound or internal standard in analytical techniques. |
Biological Studies | Studies the metabolism and biological effects of phthalates. |
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